molecular formula C24H23N3O6 B2469745 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618363-70-5

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2469745
CAS No.: 618363-70-5
M. Wt: 449.463
InChI Key: LVIFRBZZSUNPMJ-UHFFFAOYSA-N
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Description

This compound features a pyrrol-2-one core substituted with a benzofuran-2-carbonyl group, a 3-(dimethylamino)propyl chain, a hydroxyl group at position 3, and a 4-nitrophenyl moiety at position 4. The dimethylamino propyl substituent may enhance solubility, while the nitro group could modulate electronic properties for binding interactions .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-25(2)12-5-13-26-21(15-8-10-17(11-9-15)27(31)32)20(23(29)24(26)30)22(28)19-14-16-6-3-4-7-18(16)33-19/h3-4,6-11,14,21,29H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIFRBZZSUNPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Structural Characteristics

This compound features several notable structural elements:

  • Benzofuran moiety : Contributes to the compound's interaction with biological targets.
  • Dimethylamino group : Suggests potential pharmacological interactions.
  • Hydroxy and nitrophenyl substituents : May enhance its reactivity and biological effects.

The molecular formula of the compound is C25H26N2O4C_{25}H_{26}N_{2}O_{4} with a molecular weight of approximately 434.49 g/mol.

Antibacterial Activity

Research indicates that compounds similar to this one exhibit significant antibacterial properties, particularly against resistant strains of bacteria. For example, derivatives with related structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae .

Antioxidant Properties

The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can be beneficial in reducing oxidative stress in biological systems. Compounds with similar frameworks have demonstrated the ability to scavenge free radicals, contributing to their therapeutic potential .

Anti-inflammatory Effects

Studies on benzofuran derivatives indicate that they may possess anti-inflammatory properties. The structural features of this compound suggest it could modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are likely related to its ability to interact with various biological macromolecules:

  • Protein Binding : The dimethylamino group may facilitate binding to proteins involved in signaling pathways.
  • Nucleic Acid Interaction : The structural characteristics suggest potential interactions with DNA or RNA, which could influence gene expression and cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Synthesis and Testing : A study synthesized various benzofuran derivatives and evaluated their antibacterial activity against resistant strains, highlighting the importance of structural modifications in enhancing efficacy .
  • In Vitro Studies : In vitro assays demonstrated that compounds with similar structures exhibited significant inhibition of bacterial growth, suggesting that modifications in the functional groups can lead to improved antibacterial properties .
  • Anti-inflammatory Research : Research on related compounds has shown promising anti-inflammatory effects, indicating a potential therapeutic application for inflammatory conditions .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Compound AC24H24N2OLacks benzofuran moietyModerate antibacterial
Compound BC25H26N2O4Similar structure with different functional groupsHigh antioxidant activity
Compound CC26H30N2O4Contains diethylamine instead of dimethylamineVariable anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs from the literature, focusing on structural variations and their implications.

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS/ID) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Evidence ID
Target Compound Pyrrol-2-one 4-(Benzofuran-2-carbonyl), 1-(3-(dimethylamino)propyl), 5-(4-nitrophenyl) ~484.5* Not reported Combines benzofuran, nitro, and dimethylamino groups; potential for mixed solubility and bioactivity. N/A
1-[3-(Dimethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one (623536-38-9) Pyrrol-2-one 7-Methoxybenzofuran-2-carbonyl, dimethylamino propyl, 4-nitrophenyl ~514.5* Not reported Methoxy group on benzofuran increases electron density; may alter metabolism or binding affinity.
4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one (AC1MGEFD) Pyrrol-2-one 4-Chlorobenzoyl, tetrahydrofuran-derived substituent, 4-nitrophenyl ~471.9* Not reported Chlorobenzoyl replaces benzofuran; tetrahydrofuran enhances rigidity. May reduce π-π stacking interactions.
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (20) Pyrrol-2-one 4-Methylbenzoyl, 4-tert-butylphenyl, 2-hydroxypropyl 408.23 263–265 tert-Butyl group increases hydrophobicity; hydroxypropyl improves solubility. Higher crystallinity (MP >260°C).
5-(2,4-Dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one (618361-15-2) Pyrrol-2-one Dihydrobenzofuran, pyridinylmethyl, 2,4-dimethoxyphenyl 486.52 Not reported Dihydrobenzofuran increases conformational flexibility; pyridinylmethyl introduces basicity.

*Molecular weights calculated based on formulas.

Key Structural-Activity Insights

Benzofuran vs. Methoxy substitution on benzofuran () may enhance metabolic stability but reduce cell permeability compared to unsubstituted benzofuran .

Amino and Hydrophilic Groups The dimethylamino propyl chain in the target compound likely improves water solubility, similar to the hydroxypropyl group in compound 20 (). In contrast, the pyridinylmethyl group () introduces a basic nitrogen, which could enhance target binding but increase plasma protein binding .

Conversely, 4-tert-butylphenyl () and 2,4-dimethoxyphenyl () substituents prioritize hydrophobic or hydrogen-bonding interactions, respectively .

Synthetic Accessibility

  • Analogs in and were synthesized via condensation or substitution reactions, suggesting the target compound could be prepared similarly. However, the benzofuran moiety may require specialized coupling steps, as seen in .

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